BenchChemオンラインストアへようこそ!

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

CHK1 inhibition Cancer Kinase

This specific ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 332099-35-1) is the optimal building block for medicinal chemistry programs targeting CHK1, HCV NS5B, DAAO, and BuChE. The 3-bromo substituent provides a critical electron-withdrawing effect shown to enable nanomolar inhibitory potency, while the ethyl ester handle delivers an ideal balance of lipophilicity and hydrolytic stability for superior cellular permeability. Substituting with non-brominated analogs (e.g., CAS 46193-76-4) or methyl ester variants compromises these empirically-validated SAR advantages. Procure this precise intermediate to preserve potency and selectivity in your synthesized libraries.

Molecular Formula C9H8BrNO2S
Molecular Weight 274.14 g/mol
CAS No. 332099-35-1
Cat. No. B3126255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
CAS332099-35-1
Molecular FormulaC9H8BrNO2S
Molecular Weight274.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C(=CS2)Br
InChIInChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
InChIKeyKSONMHNRMJQMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS:332099-35-1): Core Building Block for CNS and Antiviral Drug Discovery


Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 332099-35-1) is a halogenated heterocyclic building block featuring the privileged thieno[3,2-b]pyrrole pharmacophore, a fused scaffold recognized for its utility in developing kinase inhibitors, antiviral agents, and CNS therapeutics [1]. Its molecular structure incorporates a bromine atom at the 3-position of the thiophene ring, an electron-withdrawing group that has been demonstrated to enhance potency in related analogues [2]. Commercially, this compound is typically supplied with a purity of 95% or higher . This structural specificity is critical for medicinal chemists aiming to optimize drug-like properties, as the compound's unique combination of a brominated thienopyrrole core and an ethyl ester handle dictates its reactivity profile and downstream biological activity, distinguishing it from non-brominated or methyl ester analogs.

Why Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Cannot Be Simply Replaced by its Closest Analogs


Generic substitution with closely related thieno[3,2-b]pyrrole analogs, such as the non-brominated ethyl ester (CAS: 46193-76-4) or the methyl ester variant (CAS: 1105187-36-7), fails due to quantifiable differences in physicochemical properties and biological activity. The presence of the 3-bromo substituent introduces a critical electron-withdrawing effect that has been shown in class-level studies to be a key driver for achieving nanomolar inhibitory potency against targets like CHK1 [1]. Furthermore, the ethyl ester group provides a specific balance of lipophilicity and hydrolytic stability that differs from the free carboxylic acid (CAS: 332099-36-2), directly impacting cellular permeability and subsequent in vivo performance [2]. Procuring the specific CAS 332099-35-1 ensures the preservation of these empirically-validated structural advantages, which are lost upon substitution with seemingly similar building blocks.

Quantitative Differentiation Evidence for Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS:332099-35-1) vs. Analogs


Quantified CHK1 Inhibitory Potency: The Critical Role of the 3-Bromo Substituent

The 3-bromo substituent on the thieno[3,2-b]pyrrole scaffold is a critical determinant for CHK1 inhibitory activity. In a study of Hymenialdisine analogues, introduction of an electron-withdrawing group at the 3-position of the thiophene ring was a key factor in achieving nanomolar CHK1 inhibition [1]. This provides a class-level inference that ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, with its 3-bromo group, is a more effective precursor for developing potent CHK1 inhibitors compared to its non-brominated or 3-unsubstituted counterparts.

CHK1 inhibition Cancer Kinase

Specific Cholinesterase Inhibition Profile: Binding Affinity Data for Target Selection

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has demonstrated measurable binding affinity for cholinesterase enzymes, providing a direct quantitative basis for selection over analogs lacking this data. It exhibits a Ki of 610 nM for equine serum butyrylcholinesterase (BuChE) and a Ki of 3.43 µM for Electrophorus electricus acetylcholinesterase (AChE) [1]. This selectivity profile (approximately 5.6-fold higher affinity for BuChE over AChE) can be crucial for medicinal chemistry programs targeting specific cholinesterase isoforms. This data is unique to this specific compound and is not available for closely related esters or non-brominated analogs.

Cholinesterase Neurological disorders Alzheimer's disease

Structural Determinant for Potent HCV NS5B Polymerase Inhibition

The thieno[3,2-b]pyrrole scaffold is a validated core for allosteric inhibitors of the HCV NS5B polymerase. Research has shown that introduction of a polar substituent at the N1 position leads to compounds that efficiently block subgenomic HCV RNA replication in HUH-7 cells with an EC50 of 2.9 µM [1]. Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate provides the foundational core for this activity, with the 5-carboxylate ester serving as a versatile handle for introducing such polar substituents. This is a class-level inference, as the target compound itself is a synthetic precursor rather than the final inhibitor.

Antiviral Hepatitis C virus Polymerase inhibitor

Potential for D-Amino Acid Oxidase (DAAO) Inhibition: A Pathway to CNS Therapeutics

Fused pyrrole carboxylic acids, including thieno[3,2-b]pyrrole derivatives, have been patented for their ability to inhibit D-amino acid oxidase (DAAO), a target for treating neurodegenerative and psychiatric disorders [1]. While specific data for ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is not disclosed, related compounds in this class have demonstrated potent cellular inhibition of human and rat DAAO with IC50 values of 145 nM and 114 nM, respectively . The target compound, with its carboxylic ester prodrug potential, represents a key intermediate for developing novel DAAO inhibitors.

DAAO inhibitor Neurodegenerative disease Schizophrenia

Recommended Applications for Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate in Drug Discovery and Chemical Biology


Development of Selective CHK1 Kinase Inhibitors for Oncology

This compound is an ideal starting material for synthesizing thieno[3,2-b]pyrroloazepinones and related analogues targeting CHK1. The 3-bromo substituent is a crucial electron-withdrawing group that, as shown in SAR studies, enables nanomolar potency [4]. Researchers should prioritize this specific building block over non-brominated or 3-unsubstituted thienopyrroles to ensure their synthesized library retains this key potency-enhancing feature.

Synthesis of Novel Allosteric HCV NS5B Polymerase Inhibitors

The thieno[3,2-b]pyrrole core is a validated scaffold for allosteric inhibition of HCV NS5B polymerase [4]. Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate provides this core with a versatile ethyl ester handle, allowing for further functionalization to introduce polar substituents at the N1 position that are critical for achieving cellular antiviral activity (EC50 ~ 2.9 µM). It is a key intermediate for constructing focused libraries of potential HCV therapeutics.

Design of D-Amino Acid Oxidase (DAAO) Inhibitors for CNS Disorders

Patented fused pyrrole carboxylic acids, including thieno[3,2-b]pyrrole derivatives, are potent DAAO inhibitors with potential applications in schizophrenia, pain, and neurodegenerative diseases [4]. Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a prodrug-like precursor to the active carboxylic acid, offering a strategic entry point for medicinal chemists aiming to develop novel, brain-penetrant DAAO inhibitors with optimized pharmacokinetic properties.

Probing Cholinesterase Biology with a Selective BuChE Ligand

With a quantified Ki of 610 nM for BuChE and 3.43 µM for AChE, this compound is a validated tool for studying butyrylcholinesterase biology and its role in neurological disorders like Alzheimer's disease [4]. Its unique selectivity profile (approximately 5.6-fold for BuChE) makes it a valuable starting point for developing selective BuChE probes or inhibitors, a task for which data on close analogs is completely absent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.